molecular formula C16H15ClN2S B5527909 N-(2-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-(2-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No. B5527909
M. Wt: 302.8 g/mol
InChI Key: MEOSRHZTVFTCAK-UHFFFAOYSA-N
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Description

The interest in compounds similar to "N-(2-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide" lies in their diverse potential applications, including medicinal chemistry, due to their unique structural and chemical properties. Such compounds are often studied for their binding interactions, molecular structures, and the synthesis of analogs with varying substituents to explore their biological activities and physical-chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting from readily available precursors. For example, the synthesis of N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide, a related compound, was achieved through palladium-mediated carbonylation using [11C]carbon monoxide and 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate with various amines, highlighting the versatility of palladium-catalyzed reactions in constructing complex isoquinoline derivatives (Rahman, Kihlberg, & Långström, 2002).

Molecular Structure Analysis

The molecular structure of chlorophenyl-substituted isoquinolines has been elucidated using techniques such as X-ray diffraction (XRD), demonstrating the presence of halogen-mediated weak interactions in their crystal structures. These interactions play a crucial role in stabilizing the crystal packing and can influence the compound's reactivity and physical properties. For instance, a study on isomeric 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones used single crystal XRD and computational methods to analyze the molecular structures and weak interactions (Mandal & Patel, 2018).

properties

IUPAC Name

N-(2-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2S/c17-14-7-3-4-8-15(14)18-16(20)19-10-9-12-5-1-2-6-13(12)11-19/h1-8H,9-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOSRHZTVFTCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

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